6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may include optimization of reaction conditions to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents These compounds share a common core structure but differ in their chemical and biological properties due to variations in their substituents
Some similar compounds include:
- 6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one
- Various indole derivatives with biological activities
This detailed article provides a comprehensive overview of 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3/c1-3-4-18-6(2)9-7(11(13,14)15)5-8(12)16-10(9)17-18/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQISUTLURULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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